Methsuximide

Electrophysiology Ion channel pharmacology Human T-type calcium channels

Methsuximide (CAS 77-41-8), a succinimide anticonvulsant prodrug, is indicated for absence seizures refractory to first-line agents. Its active metabolite N-desmethylmethsuximide (NDMSM) achieves ~700-fold higher plasma levels than parent drug, driving both efficacy and toxicity. Unlike ethosuximide, methsuximide exhibits potent CYP induction (70% lamotrigine reduction) and does not exacerbate tonic-clonic seizures—enabling mixed-seizure research protocols. USP Reference Standard (Cat. 1422001) and ≥98% purity API available for ANDA submissions, analytical method validation, and refractory epilepsy R&D.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 77-41-8
Cat. No. B1676420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethsuximide
CAS77-41-8
SynonymsCelontin
mesuximid
mesuximide
methsuximide
methsuximide, (+)-isomer
methsuximide, (+-)-isomer
methsuximide, (-)-isomer
N,2-dimethyl-2-phenylsuccinimide
Petinutin
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C1=O)C)C2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3
InChIKeyAJXPJJZHWIXJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely sol in methanol, alcohol
Slightly soluble in hot water;  freely soluble in alcohol and ether;  very soluble in chloroform.
2.13e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methsuximide (CAS 77-41-8) for Refractory Absence Epilepsy: Procurement and Differentiation Guide


Methsuximide (CAS 77-41-8), also designated as N,2-Dimethyl-2-phenylsuccinimide or mesuximide, is an orally administered succinimide-class anticonvulsant agent [1]. The compound is characterized as a racemic mixture with a molecular weight of 203.24 g/mol and the molecular formula C12H13NO2 [1]. Its primary FDA-approved indication is for the control of absence (petit mal) seizures that have proven refractory to other pharmacotherapies [1]. Structurally and mechanistically related to ethosuximide, methsuximide demonstrates distinct pharmacokinetic and clinical properties that preclude simple therapeutic substitution [2]. The compound is commercially available in 300 mg capsule formulations and is recognized in official compendial monographs including the United States Pharmacopeia (USP) [1].

Why Ethosuximide or Other Succinimides Cannot Substitute for Methsuximide (CAS 77-41-8) in Procurement Decisions


Although methsuximide and ethosuximide belong to the same succinimide class and share a common mechanism of action via T-type calcium channel blockade, significant pharmacokinetic and clinical divergence prohibits generic interchangeability [1]. Methsuximide acts primarily as a prodrug, with its therapeutic efficacy attributed predominantly to the active metabolite N-desmethylmethsuximide (NDMSM) [1]. In contrast, ethosuximide is directly active as the parent compound and exhibits a markedly different drug-drug interaction profile, including a lack of the cytochrome P450 enzyme induction observed with methsuximide [2]. Clinically, the risk-benefit calculus diverges: methsuximide is reserved for treatment-refractory cases due to its worse side-effect profile and teratogenicity concerns, whereas ethosuximide is a first-line agent for uncomplicated absence epilepsy [3].

Quantitative Differentiation of Methsuximide (CAS 77-41-8) vs. Ethosuximide and Analogs: Evidence-Based Selection Data


Comparative T-Type Calcium Channel Blockade Affinity of Methsuximide Active Metabolite vs. Ethosuximide

Methsuximide, via its principal active metabolite α-methyl-α-phenylsuccinimide (MPS), demonstrates state-dependent blockade of human T-type calcium channels (α1G and α1I isoforms) with an apparent affinity (K_I) of 0.3–0.5 mM for the inactivated channel state [1]. Ethosuximide exhibits an IC50 of 0.6 mM for blocking the persistent current component of these channels [1]. The comparable potency at the molecular target confirms that methsuximide's active metabolite maintains the requisite T-type channel pharmacology while the parent compound undergoes extensive first-pass metabolism, a pharmacokinetic feature not shared by ethosuximide.

Electrophysiology Ion channel pharmacology Human T-type calcium channels

Metabolite-Driven Pharmacology: N-Desmethylmethsuximide Plasma Concentration vs. Parent Compound

In patients receiving chronic methsuximide therapy, the steady-state plasma concentration of the active metabolite N-desmethylmethsuximide (NDMSM) averages approximately 700 times higher than that of the parent compound [1]. Therapeutic efficacy is associated with NDMSM plasma concentrations between 10–40 mcg/mL; levels below 10 mcg/mL are considered ineffective, while concentrations exceeding 40 mcg/mL correlate with toxicity [1]. In contrast, ethosuximide does not rely on an active metabolite and maintains therapeutic plasma concentrations directly in the range of 40–100 mcg/mL.

Pharmacokinetics Therapeutic drug monitoring Prodrug metabolism

Differential CYP Enzyme Induction: Methsuximide Effects on Lamotrigine Metabolism vs. Ethosuximide

Methsuximide exhibits a pronounced inducing effect on lamotrigine (LTG) metabolism, reducing LTG serum concentrations by approximately 70% compared to LTG monotherapy [1]. This inductive potency exceeds that of carbamazepine, which reduces LTG concentrations by 54% under comparable conditions [1]. In stark contrast, ethosuximide does not alter the metabolism of other antiepileptic drugs and does not induce CYP enzymes, though its own metabolism may be affected by enzyme-inducing comedications [2]. In animal models, only methsuximide—not ethosuximide—interacted with rat liver microsomal cytochrome P-450 to produce a type I spectral shift, confirming differential CYP engagement [3].

Drug-drug interactions Cytochrome P450 Antiepileptic polytherapy

Refractory Seizure Management: Methsuximide Efficacy After First-Line Failure

In a clinical study of 24 adult outpatients with poorly controlled complex partial seizures, methsuximide administered as adjunctive therapy achieved 90–100% seizure control in 15 patients (71%) [1]. Dose reduction or discontinuation of one or more previous antiepileptic medications was possible in 42% of patients [1]. In pediatric populations with intractable epilepsies, methsuximide produced a ≥50% reduction in seizure frequency in 40 patients after a mean observation period of 9.1 weeks [2]. Notably, methsuximide's FDA-approved indication is specifically for absence seizures refractory to other drugs [3], whereas ethosuximide is indicated as first-line therapy for uncomplicated absence epilepsy and is generally ineffective in complex partial seizures.

Refractory epilepsy Complex partial seizures Add-on therapy

Clinical Differentiation: Absence of Tonic-Clonic Seizure Precipitation with Methsuximide

Unlike ethosuximide, methsuximide does not typically precipitate tonic-clonic seizures when administered to patients with mixed seizure disorders (absence plus tonic-clonic seizures) [1]. Ethosuximide carries a documented risk of exacerbating or unmasking generalized tonic-clonic seizures in susceptible individuals [2]. This differential clinical behavior enables methsuximide to be concurrently administered with other anticonvulsants in the treatment of mixed seizure types—a clinical scenario where ethosuximide use would be relatively contraindicated or require additional protective medication [1].

Mixed seizure disorders Adverse effect profile Clinical pharmacology

Analytical Method Validation: Simultaneous Quantification of Methsuximide and Normesuximide by UPLC-MS/MS

A validated UPLC-MS/MS method has been developed for the simultaneous quantification of methsuximide (Ms) and its active metabolite N-desmethyl methsuximide/Normesuximide (MsMET) in human plasma [1]. The method demonstrates linearity across concentration ranges of 60.720–6043.800 ng/mL for Ms and 60.389–6010.800 ng/mL for MsMET, with r² values not less than 0.999 for both analytes [1]. Mean recoveries ranged between 71.37% and 86.38% across all analytes [1]. The method was validated in accordance with USFDA bioanalytical guidelines and employs multiple reaction monitoring (MRM) with mass transitions of m/z 204.06 → 119.02 for Ms and m/z 190.05 → 119.82 for MsMET [1]. This analytical capability is essential given that NDMSM concentrations average 700-fold higher than parent drug levels and serve as the primary determinant of therapeutic efficacy [2].

Bioanalytical method validation Therapeutic drug monitoring Pharmacokinetic studies

Optimal Procurement and Application Scenarios for Methsuximide (CAS 77-41-8) Based on Evidence-Based Differentiation


Therapeutic Drug Monitoring Requiring Simultaneous Parent-Metabolite Quantification

Procure methsuximide reference standards (USP Methsuximide RS) and metabolite standards for laboratories performing therapeutic drug monitoring in patients receiving Celontin therapy. Given that N-desmethylmethsuximide (NDMSM) plasma concentrations average 700-fold higher than parent drug and serve as the primary determinant of efficacy and toxicity, analytical methods must quantify both species simultaneously [1]. The validated UPLC-MS/MS method with linear ranges spanning 60–6000 ng/mL for both analytes provides a regulatory-compliant framework for clinical pharmacokinetic assessment [2]. This dual-analyte requirement is not present with ethosuximide monitoring, which requires only parent drug quantification.

Investigational Studies in Drug-Resistant Epilepsy Models

Select methsuximide for preclinical and clinical research targeting treatment-refractory epilepsy populations, including complex partial seizures and absence seizures that have failed first-line agents. Clinical evidence demonstrates that methsuximide achieves 71% responder rates (90–100% seizure control) in patients with refractory complex partial seizures [3] and produces ≥50% seizure reduction in pediatric intractable epilepsy [4]. Ethosuximide lacks efficacy in complex partial seizures and is generally reserved for uncomplicated absence epilepsy, making methsuximide the appropriate succinimide selection for drug-resistant epilepsy research protocols.

Polytherapy Drug-Drug Interaction Studies Involving CYP Enzyme Induction

Utilize methsuximide as a model compound for investigating CYP-mediated drug-drug interactions in antiepileptic polytherapy research. Methsuximide produces a 70% reduction in lamotrigine serum concentrations—an inductive effect that exceeds carbamazepine (54%) and is absent with ethosuximide [5]. This pronounced enzyme induction profile makes methsuximide valuable for studying pharmacokinetic interactions in combination therapy protocols, as well as for developing dose-adjustment algorithms when adding or withdrawing methsuximide from polytherapy regimens.

Mixed Seizure Disorder Research and Clinical Protocols

Select methsuximide over ethosuximide for experimental or clinical protocols involving mixed seizure disorders (absence seizures coexisting with tonic-clonic seizures). Unlike ethosuximide, methsuximide does not typically precipitate or exacerbate tonic-clonic seizures, enabling its concurrent use with other anticonvulsants in mixed seizure populations [6]. This differential safety profile makes methsuximide the preferred succinimide for research applications in generalized epilepsy models where the risk of seizure-type exacerbation must be minimized.

Quality Control and ANDA Filing for Generic Methsuximide Formulations

Procure USP Methsuximide Reference Standard (Catalog No. 1422001) and methsuximide impurity reference standards for pharmaceutical quality control applications, including analytical method development, method validation, and Abbreviated New Drug Application (ANDA) regulatory submissions [7]. The USP monograph specifies assay acceptance criteria of 97.0–103.0% methsuximide content on the dried basis and provides validated HPLC methodology with 254 nm detection [8]. Traceability against USP or EP pharmacopeial standards is required for commercial production and regulatory compliance of methsuximide capsule formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methsuximide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.